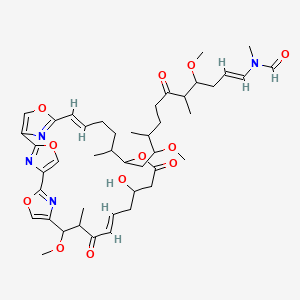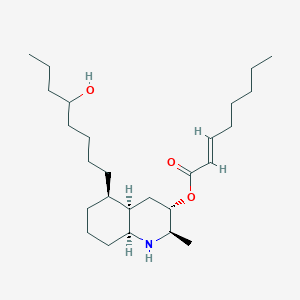
Lepadin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lepadin E is a natural product found in Didemnum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Lepadins, including Lepadin E, are cis-fused decahydroquinoline (DHQ) marine alkaloids with diverse biological activities, attracting extensive synthetic interest. A collective synthetic strategy was developed for Lepadins A-E, featuring a green chemistry approach for constructing the common cis-fused DHQ core. This approach uses green oxone-halide oxidation for both the aza-Achmatowicz rearrangement and the intramolecular [3 + 2] cycloaddition of nitrile oxide-alkene (Ma, He, Wang, & Tong, 2021).
- A flexible approach was developed for synthesizing type II and III Lepadin alkaloids, including Lepadin E, using a key Diels–Alder reaction for excellent regio- and stereoselectivity. This method allows convenient access to both stereochemical types of Lepadin frameworks from a common intermediate (Hu, Gu, Jia, Luo, & Chen, 2021).
Biological Activity and Potential Applications
- Lepadins, such as Lepadin E, have shown significant and selective antiplasmodial and antitrypanosomal activity. These properties make them potential lead structures for developing new antimalarial drugs (Wright, Goclik, König, & Kaminsky, 2002).
- Lepadins A, B, and L from Clavelina lepadiformis were tested for cytotoxic activity on cancer cell lines, highlighting the potential of these compounds, including Lepadin E, in cancer research (Casertano et al., 2022).
Propiedades
Nombre del producto |
Lepadin E |
|---|---|
Fórmula molecular |
C26H47NO3 |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1 |
Clave InChI |
QNAATLGQMSSVEO-CJHSMMPESA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O |
SMILES canónico |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Sinónimos |
decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid lepadin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



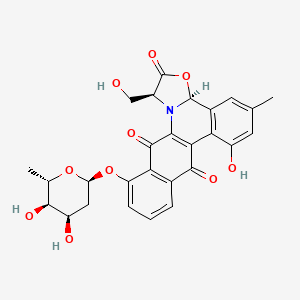
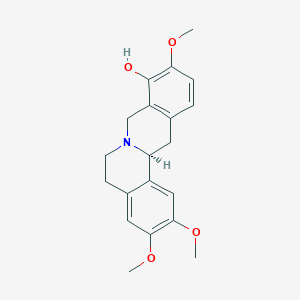
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
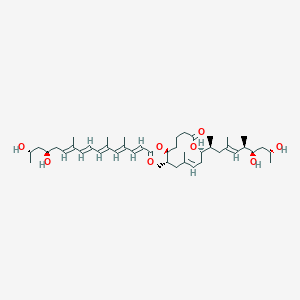
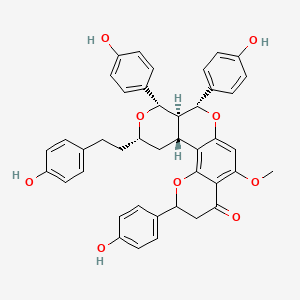
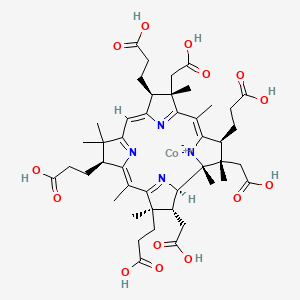
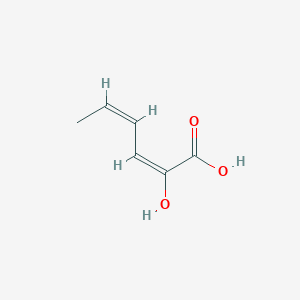
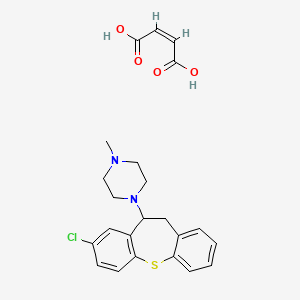
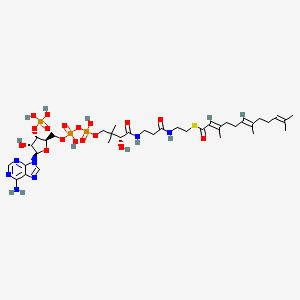
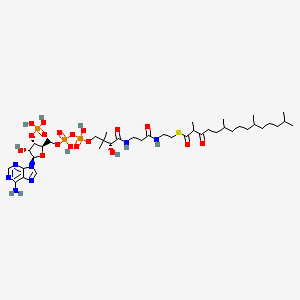
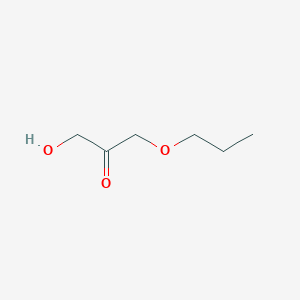
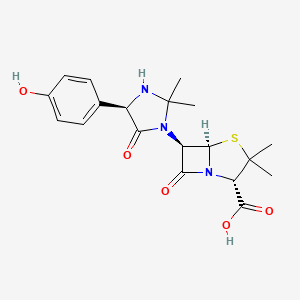
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
